molecular formula C10H14MgO4 B8223547 Magnesium(II) Acetylacetonate

Magnesium(II) Acetylacetonate

Cat. No.: B8223547
M. Wt: 222.52 g/mol
InChI Key: AKTIAGQCYPCKFX-SYWGCQIGSA-L
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Description

Magnesium(II) Acetylacetonate: is a coordination complex derived from the acetylacetonate anion and magnesium ions. The ligand acetylacetonate is a β-diketone, which forms a six-membered chelate ring by binding through both oxygen atoms to the metal. This compound is widely used in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium(II) Acetylacetonate is typically synthesized by reacting magnesium salts with acetylacetone in the presence of a base. The reaction can be represented as follows:

Mg2++2HacacMg(acac)2+2H+\text{Mg}^{2+} + 2 \text{Hacac} \rightarrow \text{Mg(acac)}_2 + 2 \text{H}^+ Mg2++2Hacac→Mg(acac)2​+2H+

In this reaction, the magnesium ion reacts with acetylacetone (Hacac) to form this compound (Mg(acac)_2) and releases protons. The addition of a base helps in the removal of protons, shifting the equilibrium towards the formation of the complex .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the use of magnesium hydroxide or magnesium oxide reacting with acetylacetone under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Magnesium(II) Acetylacetonate undergoes various types of chemical reactions, including:

    Oxidation and Reduction: It can participate in redox reactions where the magnesium center can change its oxidation state.

    Substitution: The acetylacetonate ligands can be substituted by other ligands under specific conditions.

    Coordination Reactions: It can form complexes with other metal ions or ligands.

Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various ligands. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new coordination complexes, while redox reactions may result in the formation of different oxidation states of magnesium .

Mechanism of Action

The mechanism by which Magnesium(II) Acetylacetonate exerts its effects involves the coordination of the acetylacetonate ligands to the magnesium ion, forming a stable chelate complex. This complex can interact with other molecules through coordination bonds, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

  • Aluminum Acetylacetonate
  • Iron(III) Acetylacetonate
  • Copper(II) Acetylacetonate

Comparison: Magnesium(II) Acetylacetonate is unique due to its specific coordination chemistry and reactivity. Compared to other metal acetylacetonates, it has distinct properties such as lower toxicity and different reactivity patterns. For example, Aluminum Acetylacetonate is more commonly used in polymerization reactions, while Iron(III) Acetylacetonate is often used as an oxidizing agent .

Properties

IUPAC Name

magnesium;(E)-4-oxopent-2-en-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Mg/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTIAGQCYPCKFX-SYWGCQIGSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14MgO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnesium(II) Acetylacetonate
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